molecular formula C13H9F2NO B8656800 1-(4-Fluorophenyl)-2-(3-fluoropyridin-4-yl)ethanone

1-(4-Fluorophenyl)-2-(3-fluoropyridin-4-yl)ethanone

Cat. No.: B8656800
M. Wt: 233.21 g/mol
InChI Key: OFFPNAQINJAZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-2-(3-fluoropyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C13H9F2NO and its molecular weight is 233.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(3-fluoropyridin-4-yl)ethanone

InChI

InChI=1S/C13H9F2NO/c14-11-3-1-9(2-4-11)13(17)7-10-5-6-16-8-12(10)15/h1-6,8H,7H2

InChI Key

OFFPNAQINJAZSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=C(C=NC=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium hexamethyldisilazide (1.0M in THF, 17.9 mL, 17.9 mmol) was cooled to 0° C. and 3-fluoro-4-methylpyridine (1.00 g, 0.926 mmol) in THF (50 mL) was added dropwise, keeping the solution temperature below 5° C. The mixture was then stirred for 1 hour at 0° C. and ethyl 4-fluorobenzoate in THF (50 mL) was added dropwise. The reaction was allowed to warm slowly to rt with stirring overnight. Aqueous ammonium chloride was added and the mixture was poured into EtOAc. The organic phase was separated dried (Na2SO4) and concentrated. Silica gel chromatography using a 10-50% EtOAc/heptanes gradient yielded 1.83 g (89%) of Ex 1-Step 6 product as a white solid: LCMS m/z 234.4 (M+1); 1H NMR (400 MHz, MeOH-d4) δ 8.41 (d, J=1.7 1H), 8.32 (d, J=4.8, 1H), 8.14 (dd, J=8.9, 5.4, 2H), 7.38 (dd, J=5.9, 5.1, 1H), 7.25 (dd, J=9.0, 9.0, 2H), 4.52 (s, 2H).
Quantity
17.9 mL
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1 g
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50 mL
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50 mL
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